molecular formula C13H13N5 B3916686 (4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine

(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine

Cat. No.: B3916686
M. Wt: 239.28 g/mol
InChI Key: ABBDRVWPQJHQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a synthetic small molecule belonging to the pyrazolopyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery research. Pyrazolopyrimidine cores are recognized as privileged scaffolds in the design of kinase inhibitors, serving as bioisosteres of the endogenous purine base adenine . This structural analogy allows them to compete with ATP for binding in the catalytic cleft of various kinase enzymes, which are critical regulators of cell signaling pathways . While the specific biological profile of this compound is subject to ongoing investigation, related pyrazolopyrimidine derivatives have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) like CDK2, EGFR, and B-Raf . Such compounds are frequently investigated for their antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Researchers value these compounds as key tools for elucidating kinase function in cellular processes and for serving as lead structures in the development of targeted cancer therapies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific intended use.

Properties

IUPAC Name

1-methyl-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-3-5-10(6-4-9)17-12-11-7-16-18(2)13(11)15-8-14-12/h3-8H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBDRVWPQJHQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions, such as using formamide, formic acid, and triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Substitution Reactions

The compound’s amine group at position 4 participates in nucleophilic substitution reactions, including:

Reaction TypeMechanismConditionsProduct
Nucleophilic Displacement Aromatic C–Cl bond substitutionPOCl₃, tetramethylammonium chloride7-chloropyrazolo[1,5-a]pyrimidine intermediates
Amination Substitution of chloride with amines2-pyridinemethanamine, refluxAmine-functionalized pyrazolopyrimidines

These steps are critical for introducing diverse substituents, as observed in analogous pyrazolopyrimidine derivatives .

Coupling Reactions

The synthesis of related pyrazolopyrimidine derivatives employs advanced coupling techniques:

  • Suzuki Coupling : Used to introduce aryl or heteroaryl groups at the 5-position. For example, Boc-protected intermediates undergo coupling with aryl boronic acids to yield substituted derivatives .

  • Sonogashira Coupling : Enables the introduction of alkynyl groups via reactions with terminal alkynes, followed by hydrogenation to alkyl derivatives .

ReactionPurposeExample SubstratesYield
Suzuki CouplingAryl/heteroaryl substitutionBoronic acids (aryl/heteroaryl)Up to 96%
Sonogashira CouplingAlkynyl introductionDimethylprop-2-ynamineModerate

Reactivity and Functional Group Transformations

The compound’s structural features, including the pyrazolopyrimidine core and amine group, enable diverse reactivity:

  • Electrophilic Aromatic Substitution : The aromatic rings (4-methylphenyl and pyrazolopyrimidine) may undergo electrophilic substitution, though steric hindrance from substituents can limit reactions .

  • Amine Functionalization : The primary amine at position 4 can participate in alkylation, acylation, or condensation reactions, as seen in analogous systems.

Key Reaction Trends and Findings

Research on related pyrazolopyrimidines reveals:

  • Substituent Effects : Para-substituted phenyl groups (e.g., 4-fluoro) enhance biological activity by optimizing torsion angles between pendant groups and the core .

  • Solubility and Stability : Aryl substituents with electron-withdrawing groups (e.g., Cl, F) improve solubility and metabolic stability, as shown in tuberculosis-targeting derivatives .

  • Kinase Inhibition : Pyrazolopyrimidine derivatives exhibit kinase inhibition through specific binding modes, influenced by substitution patterns at positions 3 and 5 .

Reaction Optimization and Challenges

  • Regioselectivity : Substitution at the 7-position of pyrazolopyrimidines requires selective chlorination, often achieved via directed metallation or halogenation methods .

  • Coupling Limitations : Suzuki coupling on unprotected intermediates may fail, necessitating Boc protection to stabilize reactive sites .

This synthesis framework underscores the versatility of pyrazolopyrimidine chemistry in generating bioactive derivatives, with reactions tailored to achieve specific substitution patterns and functional group compatibility .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a therapeutic agent in various diseases:

  • Cancer Treatment : Studies indicate that pyrazolo-pyrimidine derivatives possess significant anticancer activity by inhibiting specific kinases involved in tumor growth. For instance, similar compounds have shown efficacy against breast and lung cancer cell lines.
Study Type of Cancer Efficacy
[A]Breast CancerIC50 = 15 µM
[B]Lung CancerIC50 = 20 µM

Neurological Disorders

Research has also highlighted the potential of this compound in treating neurological disorders by modulating neurotransmitter systems. For example, compounds with similar structures have been shown to act as antagonists at muscarinic receptors, which are implicated in conditions like Alzheimer's disease.

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects by inhibiting pathways associated with inflammatory responses. This application is particularly relevant in chronic inflammatory diseases where modulation of immune responses is beneficial.

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrazolo-pyrimidines can have antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo-pyrimidine derivatives, including (4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine. The results demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting a promising avenue for cancer therapy.

Case Study 2: Neurological Implications

A recent investigation into the effects of pyrazolo-pyrimidine compounds on cognitive function showed that these compounds could enhance memory retention in animal models. This study provides insights into their potential use in treating cognitive decline associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituents on Pyrazolo-Pyrimidine Core Molecular Formula Molar Mass (g/mol) Key Features
(4-Methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine 1-Me, 4-(4-MePh) C₁₅H₁₅N₅ 265.32 High lipophilicity, planar structure
(2-Methoxyphenyl)methyl(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine 1-Me, 4-(2-MeO-PhCH₂) C₁₆H₁₆N₅O 296.34 Methoxy group enhances polarity
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-Cl-PhCH₂), 4-(2-MeO-EtNH) C₁₆H₁₇ClN₆O 356.81 Chlorine substituent increases reactivity
N-Butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Me, 4-(n-BuNH) C₁₁H₁₆N₆ 232.29 Aliphatic chain improves membrane permeability
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(3-MePh), 4-(2-(4-Cl-Ph)EtNH) C₂₀H₁₈ClN₅ 363.85 Bulky substituents may hinder binding

Key Observations :

  • Lipophilicity : The 4-methylphenyl group in the target compound contributes to higher lipophilicity compared to polar analogs like the methoxyethyl derivative .
  • Electronic Effects : Chlorine or methoxy substituents (e.g., ) introduce electron-withdrawing or donating effects, altering reactivity or interaction with biological targets.
  • Stereochemical Impact: Pyrazolo[4,5-e] vs.

Structural and Crystallographic Insights

While direct crystallographic data for the target compound is absent, structural analogs are often analyzed using:

  • SHELX Programs : For small-molecule refinement (e.g., ).
  • ORTEP-III : To visualize thermal ellipsoids and confirm substituent orientations .

Hypothesized Conformation : The 4-methylphenyl group likely adopts a planar orientation relative to the pyrazolo-pyrimidine core, minimizing steric clash with the 1-methyl group.

Biological Activity

(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a heterocyclic compound that belongs to the pyrazolo[4,5-e]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structural characteristics of this compound suggest various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of This compound is C12H13N5C_{12}H_{13}N_5, and it features a unique combination of a 4-methylphenyl group and a pyrazolo-pyrimidine moiety. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions between substituted pyrazoles and pyrimidines.
  • Functionalization through electrophilic aromatic substitution.

These synthetic pathways are crucial for generating derivatives with enhanced biological activity.

Biological Activity

Research into similar compounds within the pyrazolo-pyrimidine family has revealed a range of biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrazolo[4,5-e]pyrimidine derivatives. For example:

  • A study demonstrated that certain pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A431 (vulvar epidermal carcinoma) cells, by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

Compounds in this class often act as inhibitors for various enzymes:

  • Protein Kinase Inhibition : Some derivatives have shown promising results in inhibiting protein kinases, which are critical in cancer signaling pathways. This inhibition can lead to reduced tumor growth and increased sensitivity to other therapeutic agents .

Immunomodulatory Effects

Research indicates that pyrazolo-pyrimidines may also modulate immune responses:

  • Compounds have been noted for their ability to enhance or inhibit immune cell activity, which could be beneficial in treating autoimmune diseases or enhancing anti-tumor immunity .

Case Studies

  • In vitro Studies :
    • A series of experiments conducted on A431 cells showed that derivatives of pyrazolo-pyrimidines significantly inhibited cell migration and invasion, suggesting potential applications in metastasis prevention.
  • Animal Models :
    • In vivo studies using animal models have indicated that certain derivatives can reduce tumor size when administered in conjunction with established chemotherapeutic agents .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits protein kinases involved in cancer signaling
ImmunomodulationModulates immune response

Q & A

Q. What synthetic strategies are commonly used to prepare derivatives of (4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine?

  • Methodological Answer: Derivatives are synthesized via alkylation, urea/thiourea formation, or benzoylation. For example:
  • Alkylation: Reacting intermediates with alkyl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization .
  • Urea/Thiourea Derivatives: Using aryl/alkyl isocyanates or isothiocyanates in dichloromethane, followed by purification via recrystallization .
  • Benzoylation: Substituted benzoyl chlorides in dry benzene under reflux, with ice-water quenching and crystallization .
    These methods emphasize solvent selection (e.g., acetonitrile, ethanol) and temperature control to optimize intermediate stability.

Q. Which spectroscopic techniques are critical for structural confirmation of synthesized derivatives?

  • Methodological Answer:
  • IR Spectroscopy: Identifies functional groups (e.g., C=O, N-H stretches) in intermediates and final products .
  • 1H NMR: Confirms substitution patterns (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, as demonstrated for fluorophenyl and methoxyphenyl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazolo[4,5-e]pyrimidin-4-yl amine synthesis?

  • Methodological Answer: Key variables include:
  • Solvent Polarity: Polar solvents (e.g., ethanol) enhance nucleophilic substitution in urea derivatives, while benzene aids benzoylation .
  • Catalyst Use: Morpholine and formaldehyde in ethanol under reflux facilitate Mannich reactions for morpholine-substituted derivatives .
  • Reaction Time: Extended reflux (8–10 hours) improves cyclization efficiency in pyrimidine ring formation .
    Systematic screening using Design of Experiments (DoE) is recommended to balance yield and purity.

Q. How can contradictions in biological activity data for structurally similar derivatives be resolved?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR) Analysis: Modify substituents (e.g., electron-withdrawing groups on aryl rings) and correlate with activity trends. For example, fluorophenyl groups enhance antitubercular activity, while methoxyphenyl groups improve solubility .
  • Crystallographic Validation: Resolve conformational differences impacting receptor binding, as seen in polymorphic pyrimidine derivatives .
  • Dose-Response Studies: Use in vitro assays (e.g., sea urchin embryo models) to differentiate potency thresholds between derivatives .

Q. What strategies are effective for designing derivatives with improved pharmacological profiles?

  • Methodological Answer:
  • Bioisosteric Replacement: Substitute methoxyphenyl with trifluoromethyl groups to enhance metabolic stability .
  • Hybridization: Combine pyrazole and pyrimidine motifs with morpholine or piperazine moieties to improve blood-brain barrier penetration .
  • In Silico Modeling: Predict binding affinities to targets like σ1 receptors or tubulin using docking simulations .
    Validate designs via in vivo assays (e.g., anticancer activity in human cancer cell lines) .

Data Analysis & Validation

Q. What methods ensure purity and reproducibility of synthesized derivatives?

  • Methodological Answer:
  • HPLC Purity Testing: Use >95% purity thresholds with C18 columns and acetonitrile/water gradients .
  • Recrystallization: Ethanol or acetonitrile recrystallization removes byproducts, as validated for pyrimidine derivatives .
  • Thermogravimetric Analysis (TGA): Monitor decomposition profiles to confirm thermal stability .

Q. How do substituents on the aryl group influence biological activity?

  • Methodological Answer:
  • Electron-Donating Groups (e.g., -OCH3): Increase solubility but may reduce receptor affinity due to steric hindrance .
  • Electron-Withdrawing Groups (e.g., -CF3): Enhance antimicrobial activity by improving membrane permeability .
  • Halogenation (e.g., -Cl, -F): Boosts antitubercular and anticancer activity via halogen bonding with target proteins .
    Quantitative SAR (QSAR) models can prioritize substituents for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine
Reactant of Route 2
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(4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.